

# Technical Monograph: 2-Chloro-3-methoxypropionic Acid

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## Compound of Interest

Compound Name: 2-Chloro-3-methoxypropionic Acid

CAS No.: 2544-05-0

Cat. No.: B1355491

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Content Type: Technical Reference & Process Guide Subject: **2-Chloro-3-methoxypropionic Acid** (CAS: 2544-05-0) Molecular Weight: 138.55 g/mol

## Executive Summary & Core Identity

**2-Chloro-3-methoxypropionic acid** is a bifunctional chiral building block extensively used in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid tail (for coupling/esterification) and the

-chloro-

-methoxy core (susceptible to nucleophilic substitution or elimination).

For the drug development scientist, the "Molecular Weight" is not merely a scalar value (138.55 Da); it is a composite of isotopic distributions critical for mass spectrometry-based pharmacokinetic (PK) tracking.

## Physicochemical Profile

Property	Value	Technical Context
Molecular Formula		Basis for stoichiometry.
Average Molecular Weight	138.55 g/mol	Used for bulk reagent calculations.
Monoisotopic Mass	138.0084 Da	Exact mass for High-Resolution MS (HRMS).
CAS Number	2544-05-0	Key identifier for regulatory filing.
Physical State	Viscous Liquid / Low-melting Solid	Handling requires heating for precise volumetric transfer.
pKa	-2.42	Stronger acid than propionic acid due to the -Cl electron-withdrawing effect.

## Mass Spectrometry & Isotopic Logic

In metabolic stability studies or impurity profiling, the chlorine atom provides a distinct "fingerprint." Unlike standard organic molecules (C, H, O, N), **2-Chloro-3-methoxypropionic acid** displays a characteristic 3:1 isotopic ratio in its mass spectrum due to the natural abundance of

(75.78%) and

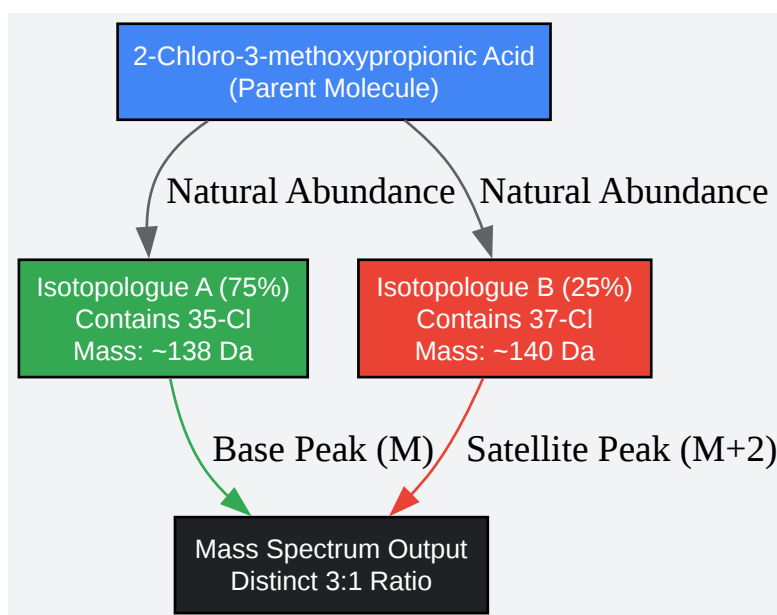
(24.22%).

### The "M+2" Signature

When analyzing reaction mixtures, do not look for a single peak. You must validate the presence of the [M] and [M+2] doublet.

- M Peak (m/z 138.0): Contains

- M+2 Peak (m/z 140.0): Contains .
- Intensity Ratio: The M peak should be roughly 3 times the height of the M+2 peak.<sup>[1][2]</sup> Deviation from this ratio suggests interference or co-elution.



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Figure 1: Isotopic splitting logic for chlorinated intermediates in Mass Spectrometry.

## Synthesis & Process Chemistry

The most robust route for synthesizing **2-chloro-3-methoxypropionic acid** involves the chloro-methoxylation of acrylic acid derivatives. This reaction exploits the electrophilic nature of the chlorine source and the nucleophilic nature of the solvent (methanol).

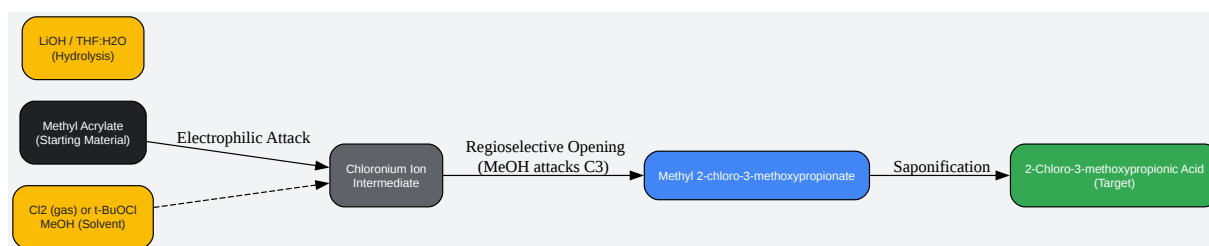
## Reaction Mechanism

- Activation: The alkene of the acrylate attacks the electrophilic chlorine, forming a chloronium ion intermediate.
- Regioselectivity: The methoxy group (nucleophile) attacks the

-position (C3), which bears more partial positive character due to the electron-withdrawing ester group destabilizing the

-position.

- Hydrolysis: If starting from an ester, a final hydrolysis step yields the free acid.



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Figure 2: Synthetic pathway via chloro-methoxylation of acrylates.

## Experimental Protocol (Lab Scale)

Note: This protocol assumes the use of Methyl Acrylate as the precursor.

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing addition funnel. Purge with .
- Reagent Charge: Add Methyl Acrylate (8.6 g, 100 mmol) and Methanol (100 mL). Cool the solution to 0°C using an ice bath.
- Chlorination: Add tert-Butyl Hypochlorite (11.4 g, 105 mmol) dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent polymerization or over-chlorination.

- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.[3][4]
- Workup: Concentrate the mixture under reduced pressure to remove methanol and tert-butanol. Dilute the residue with DCM (100 mL) and wash with saturated (2 x 50 mL) and Brine (50 mL). Dry over .
- Hydrolysis (Optional for Free Acid): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc.
- Purification: The free acid can be purified via vacuum distillation (bp ~115°C at 0.5 mmHg) or recrystallization if solid.

## Analytical Validation (Self-Validating Systems)

To ensure the material is suitable for downstream drug development, you must validate both identity and purity.

### NMR Characterization ( NMR, 400 MHz, )

- 10.5 ppm (s, 1H): Carboxylic acid proton (disappears with shake).
- 4.45 ppm (dd, 1H, J=5.2, 7.8 Hz): The -proton (H-2). The chemical shift is distinctively downfield due to the adjacent Cl and COOH.
- 3.80 ppm (dd, 1H) & 3.65 ppm (dd, 1H): The -protons (H-3). These appear as a diastereotopic pair if the molecule is in a chiral environment or simply split by the -proton.
- 3.42 ppm (s, 3H): The Methoxy singlet. Self-Validation Check: If this integral is not exactly 3:1 relative to the

-proton, you have unreacted acrylate or solvent contamination.

## Quality Control Checkpoints

- Chloride Titration: Perform an

titration to ensure no free inorganic chloride ions are present (which would interfere with coupling reactions).

- Derivatization Test: React a small aliquot with benzylamine. If the reaction proceeds to the amide cleanly (monitored by HPLC), the carboxylic acid is active and the

-chloro group has remained intact (no elimination to acrylate).

## Applications in Drug Development

The 2-chloro-3-methoxy moiety serves as a "chiral staple" in medicinal chemistry.

- Amino Acid Synthesis: Displacement of the

-chloride with azide (

) followed by reduction yields O-methylserine derivatives, which are non-canonical amino acids used to modulate peptide solubility.

- Peptidomimetics: The methoxy group acts as a hydrogen bond acceptor, often mimicking the solvation shell of more polar residues without the associated desolvation penalty during protein binding.
- Protecting Group Strategy: The 3-methoxy group is stable to acidic conditions but can be modified if needed, providing a robust scaffold during multi-step synthesis.

## References

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